1,4,8,11-Tetrazacyclotetradecan-5-one

Description

Significance of Macrocyclic Ligands in Advanced Chemical Systems

Macrocyclic ligands are multidentate, cyclic molecules that exhibit a high affinity for metal ions, a phenomenon known as the macrocyclic effect. This effect leads to the formation of thermodynamically stable and often kinetically inert metal complexes. wikipedia.org Such stability is crucial in a variety of applications, from catalytic processes to the development of sophisticated materials. The pre-organized nature of macrocyclic ligands minimizes the entropic penalty upon complexation, contributing to their remarkable binding capabilities.

Structural Characteristics of 1,4,8,11-Tetrazacyclotetradecan-5-one as a Versatile Platform

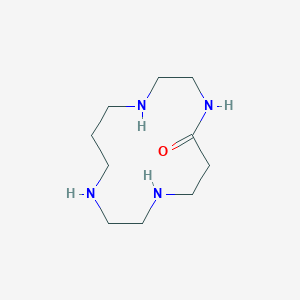

The core structure of this compound consists of a cyclotetradecane (B1198814) backbone with nitrogen atoms at positions 1, 4, 8, and 11, and a ketone group at the 5-position. vulcanchem.com The introduction of the ketone moiety imparts polarity, which can influence the compound's solubility and reactivity. vulcanchem.com While detailed experimental data on its physicochemical properties are not extensively reported in peer-reviewed literature, computational estimates suggest a moderately hydrophilic character. vulcanchem.com

Interactive Table: Computed Physicochemical Properties of this compound

| Property | Value (Computed) | Relevance |

| XLogP3 | -1.2 | Indicates moderate hydrophilicity. |

| Hydrogen Bond Donors | 4 | Enhances solubility in polar solvents. |

| Hydrogen Bond Acceptors | 5 | Facilitates metal coordination. |

| Rotatable Bonds | 1 | Suggests some conformational flexibility. |

This data is based on computational estimations and should be interpreted with caution in the absence of extensive experimental validation. vulcanchem.com

Historical Context and Evolution of Tetraaza-Macrocycle Chemistry

The chemistry of tetraaza macrocycles gained significant momentum with the pioneering work on compounds like cyclam (1,4,8,11-Tetrazacyclotetradecane ). wikipedia.org The synthesis of these ligands and their metal complexes has been a subject of intense research for decades. wikipedia.org The development of derivatives, such as those with functional groups like ketones, represents a logical progression in this field, aimed at modulating the properties of the parent macrocycle. The introduction of a ketone can be seen as a strategy to create a more rigid and electronically distinct ligand framework.

Overview of Research Trajectories for the this compound System

While specific research dedicated solely to This compound is not extensively documented in publicly available scientific literature, the study of related mono-oxo and dione (B5365651) derivatives of cyclam provides a roadmap for potential research directions. Key areas of investigation for this compound would likely include:

Synthesis and Characterization: Developing efficient synthetic routes to obtain the pure mono-oxo macrocycle and thoroughly characterizing its spectroscopic and structural properties.

Coordination Chemistry: Investigating its complexation with various transition metals to understand the influence of the ketone group on coordination geometry, stability, and the electronic properties of the resulting metal complexes.

Catalysis: Exploring the catalytic potential of its metal complexes, particularly in oxidation reactions where the electronic perturbation by the ketone could modulate reactivity.

Biomimetic Studies: Utilizing its metal complexes as models for the active sites of metalloenzymes, where the ligand framework can mimic the protein environment around a metal center.

The unique structural features of This compound position it as a compound of interest for further fundamental and applied research in the realm of macrocyclic and coordination chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1,4,8,11-tetrazacyclotetradecan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O/c15-10-2-5-13-7-6-11-3-1-4-12-8-9-14-10/h11-13H,1-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCPAKJHIFSCSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCC(=O)NCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332876 | |

| Record name | 1,4,8,11-tetrazacyclotetradecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85828-26-8 | |

| Record name | 1,4,8,11-tetrazacyclotetradecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Conventional and Non-Template Synthetic Approaches for Macrocyclic Precursors

The synthesis of macrocycles is challenged by the entropic unfavorability of ring-closing reactions, which often compete with intermolecular polymerization. acs.org Conventional synthetic strategies frequently employ one of two major approaches to overcome this: template-directed synthesis or reactions under high-dilution conditions.

Template synthesis involves the use of a metal ion to organize the acyclic precursors into a conformation that facilitates intramolecular cyclization. The metal ion acts as a scaffold, holding the reactive ends of the molecule in proximity. This method is highly effective for producing metal complexes of macrocyclic ligands. univ-ovidius.ro For instance, tetradentate Schiff base ligands can be formed through a template reaction involving components like o-phenylenediamine (B120857) in the presence of a metal salt such as Cu(NO₃)₂·3H₂O. nih.gov

Conversely, non-template synthetic approaches are widely used to produce the metal-free macrocycles. These methods typically rely on the high-dilution principle, where the concentration of the acyclic precursor is kept extremely low to favor the unimolecular cyclization reaction over the bimolecular polymerization process. acs.org This can be achieved by the slow addition of reagents using syringe pumps. acs.org Non-template syntheses of tetraaza macrocycles have been reported with yields around 40% without requiring a metal template. rsc.org A common non-template strategy involves the condensation of open-chain tetramines with bifunctional reagents. univ-ovidius.rorsc.org For example, new tetraaza macrocyclic compounds have been synthesized by reacting diamine derivatives with diethyl malonate in boiling methanol (B129727) for several hours. univ-ovidius.ro

Specific Synthetic Routes to 1,4,8,11-Tetrazacyclotetradecan-5-one

The synthesis of this compound, a mono-oxo derivative of the well-known macrocycle cyclam (1,4,8,11-tetraazacyclotetradecane), involves carefully planned multi-step sequences. While direct synthesis is not extensively documented, its structure suggests routes based on the synthesis of related dioxo derivatives.

Multi-step Synthetic Sequences

The synthesis of this class of compounds is typically achieved through a sequence of reactions that build an open-chain precursor containing the necessary nitrogen and carbon atoms, followed by a final ring-closing step. A highly relevant precursor is the dione (B5365651), 1,4,8,11-tetraazacyclotetradecane-5,12-dione (B1599984) (dioxocyclam). An established process for preparing this related dione involves a three-step pathway starting from commercially available materials. google.com

A representative sequence for a related compound, cyclam, highlights the types of steps involved. One such process includes the tetratosylation of an acyclic tetraamine (B13775644), followed by cyclization of the resulting sulfonamide, and a final detosylation step to yield the macrocycle. google.com A more direct pathway to the core ring structure containing amide functionalities involves the bisacylation of a diamine. For instance, 1,3-diaminopropane (B46017) can be reacted with chloroacetyl chloride to form a dichlorodiamide compound. google.com This intermediate is then cyclized with another equivalent of a diamine to form the dione macrocycle, which can subsequently be reduced to the corresponding tetraazamacrocycle. google.com The synthesis of the target monone would necessitate a strategy that differentiates the two carbonyl positions, potentially through selective reduction of the dione or by using precursors that lead to a single lactam formation.

Cyclization Reactions and Ring Closure Strategies

The cornerstone of macrocycle synthesis is the ring-closure step. For this compound and its analogues, this is typically a condensation reaction that forms the final amide or amine linkage. The cyclization of a dichlorodiamide intermediate by reacting it with a diamine like 1,3-diaminopropane in a solvent such as acetonitrile (B52724) is a documented strategy to form a dione macrocycle. google.com This reaction is performed under conditions that favor intramolecular ring closure. acs.orggoogle.com

The efficiency of the cyclization is highly dependent on achieving a pre-organized conformation that brings the reactive functional groups together. acs.org High-dilution conditions are critical in non-template syntheses to suppress competing intermolecular reactions. acs.org More advanced and specialized cyclization strategies have also been explored in macrocyclic chemistry, such as photo-regulated cyclization reactions, which can provide a degree of external control over the ring-forming process. rsc.org

Functional Group Introduction Post-Cyclization

For this compound, the defining functional group—the carbonyl group of the lactam—is integral to the macrocyclic ring itself and is typically incorporated during the multi-step synthesis and cyclization process rather than being added afterwards. The synthetic strategies are designed to construct the ring with the ketone already in place. google.com

Further functionalization of the macrocycle after its formation is a key strategy for creating derivatives and is discussed in the following section. These post-cyclization modifications typically target the secondary amine positions on the macrocyclic backbone, allowing for the attachment of various pendant arms or functional groups.

Synthesis of Substituted and Functionalized this compound Derivatives

The synthesis of derivatives of tetraazamacrocycles is of significant interest for tuning their chemical and physical properties. Functionalization typically occurs at the nitrogen atoms of the macrocyclic ring.

Approaches to Peripheral Functionalization

Achieving selective functionalization of the four nitrogen atoms in a tetraazamacrocycle requires strategic use of protecting groups to control the regioselectivity of the reactions. Without protection, reactions with alkylating or acylating agents often lead to a mixture of products.

One sophisticated method involves the use of a bisaminal bridge. This is achieved by condensing the parent tetraamine with an aldehyde, such as pyruvic aldehyde, followed by cyclization. This creates a protected macrocycle where two nitrogen atoms are part of the aminal structure, leaving the other two available for modification. The bisaminal bridge can be regioselectively quaternized and later removed to yield a monosubstituted macrocycle. nih.gov

Another effective strategy employs a phosphoryl group as a temporary bridge to protect three of the four amine functions. This approach leaves a single reactive amine function, which can then be selectively engaged in a functionalization reaction. researchgate.net For example, the mono-reactive macrocycle can be treated with an electrophilic derivative, such as ethyl bromoacetate, in the presence of a base like sodium carbonate to yield a mono-N-functionalized product with a high degree of selectivity. researchgate.net Hydrolysis of the ester group can then provide a carboxylic acid function. researchgate.net These methods are powerful tools for creating mono-, di-, or tri-substituted derivatives in a controlled manner. nih.gov

| Functionalization Strategy | Protecting Group/Method | Reagent Example | Resulting Functionality | Reference(s) |

| Mono-N-Functionalization | Phosphoryl Bridge | Ethyl Bromoacetate | Carboxymethyl Pendant Arm | researchgate.net |

| Regioselective Functionalization | Bisaminal Bridge | Various Alkylating Agents | Mono- or Di-substituted Derivatives | nih.gov |

| Pendant Arm Attachment | Direct Alkylation (on Co(II) complex) | 2-chloro-N,N-diethylacetamide | Carbamoylmethyl Pendant Arm | nih.gov |

Stereoselective Synthesis of Analogues

The introduction of chirality into the 1,4,8,11-Tetraazacyclotetradecan-5-one framework is a critical step for applications where specific stereoisomers are required. Research in this area has leveraged established principles of asymmetric synthesis, often by incorporating chiral precursors or employing stereoselective reactions.

A key strategy for preparing chiral, non-racemic analogues of cyclam, the parent macrocycle of the target compound, involves the reaction of enantiomerically pure diamines with substituted malonyl dichlorides. psu.edu For instance, the use of (1R, 2R)-cyclohexane-1,2-diamine as a chiral building block allows for the construction of cyclam analogues with defined stereochemistry. psu.edu This approach can be adapted to synthesize chiral derivatives of 1,4,8,11-Tetraazacyclotetradecan-5-one by utilizing a suitable C-functionalized precursor that can be converted into the lactam.

Another powerful method involves the use of optically active diamino acid precursors. For example, an optically active cyclam ligand with a functionalized side chain attached to a ring carbon has been prepared from a diamino acid. rsc.org This strategy is particularly advantageous as it introduces a functional group that can be further manipulated, alongside the chiral center.

The stereoselective synthesis of related β-lactams often employs [2+2] cycloaddition reactions. In one such instance, the reaction of an imine derived from tricarbonyl chromium(0) 2-fluorobenzaldehyde (B47322) and p-methoxyaniline with acetoxyacetyl chloride in the presence of triethylamine (B128534) afforded a cis-β-lactam as a single diastereoisomer with high diastereomeric excess (de >98%). nih.gov While this applies to a different class of lactams, the underlying principles of using chiral auxiliaries or catalysts to control the stereochemical outcome of the cyclization are transferable to the synthesis of chiral 1,4,8,11-Tetraazacyclotetradecan-5-one analogues.

The table below summarizes some approaches to stereoselective synthesis of related macrocyclic compounds.

| Chiral Precursor/Method | Target Moiety | Key Features |

| (1R, 2R)-cyclohexane-1,2-diamine | Chiral Cyclam Analogue | Utilizes a C2-symmetric chiral diamine to induce chirality in the macrocyclic backbone. psu.edu |

| Optically Active Diamino Acid | C-functionalized Chiral Cyclam | Incorporates both a chiral center and a functional handle for further derivatization. rsc.org |

| Chiral Imines in Cycloaddition | Chiral β-Lactam | High diastereoselectivity achieved through the use of a chiral imine precursor. nih.gov |

Novel Synthetic Advancements and Scalability Considerations

Recent advancements in the synthesis of 1,4,8,11-Tetraazacyclotetradecan-5-one and its analogues have been driven by the need for more efficient, cost-effective, and scalable production methods.

A notable development is the one-pot synthesis of 4-substituted β-lactams using a modified Kinugasa reaction. organic-chemistry.org This protocol utilizes inexpensive calcium carbide as the acetylene (B1199291) source, activated by TBAF·3H₂O in the presence of CuCl/NMI. organic-chemistry.org The reaction proceeds under mild conditions and offers a direct route to functionalized lactams, which are precursors to more complex structures. The simplicity and use of readily available materials make this method promising for larger-scale synthesis. organic-chemistry.org

The synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione, a closely related dioxo-derivative of the target compound, has been achieved through a simple Michael condensation of methyl acrylate (B77674) with neat ethylenediamine (B42938) at low temperatures. psu.edu This method is advantageous for its simplicity and the use of inexpensive starting materials. researchgate.net Subsequent partial reduction or modification of the resulting dioxocyclam could provide a scalable route to the mono-oxo derivative.

A patent describes an improved process for preparing 1,4,8,11-tetraazacyclotetradecane (B1669387), where a key intermediate is dioxocyclam. google.com The process involves the bisacylation of a diamine followed by cyclization. google.com This highlights an industrial approach to the synthesis of the core macrocyclic structure, which could be adapted for the large-scale production of the mono-oxo variant.

The functionalization of pre-formed tetraazamacrocycles is another area of active research. researchgate.net This allows for the introduction of various substituents onto the macrocyclic framework, offering a modular approach to a library of analogues. For scalability, methods that avoid chromatographic purification and utilize robust, high-yielding reactions are preferred.

The following table outlines key aspects of novel synthetic strategies and their scalability potential.

| Synthetic Strategy | Key Advancement | Scalability Considerations |

| Modified Kinugasa Reaction | One-pot synthesis of 4-substituted β-lactams using calcium carbide. organic-chemistry.org | Use of inexpensive starting materials and mild reaction conditions are favorable for large-scale production. organic-chemistry.org |

| Michael Condensation | Simple and direct synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione. psu.eduresearchgate.net | Straightforward procedure with readily available reagents suggests good scalability. |

| Industrial Process for Cyclam | Established multi-step synthesis involving dioxocyclam intermediate. google.com | Demonstrates a viable route for producing the macrocyclic core on a larger scale. google.com |

Advanced Structural Elucidation and Spectroscopic Probes

Single-Crystal X-ray Diffraction Analysis

Elucidation of Solid-State Molecular Architectures

The crystal structure of metal complexes of 5-oxo-1,4,8,11-tetraazacyclotetradecane further illuminates its structural properties, showing how the ligand can adapt its conformation upon coordination to a metal center.

Conformational Analysis within Crystalline Environments

The conformation of the 14-membered ring of cyclam and its derivatives is a topic of considerable interest. The parent cyclam can exist in several conformations, with the trans-III (RRSS) conformation being the most stable in the solid state. For 1,4,8,11-Tetraazacyclotetradecane-5,12-dione (B1599984), the diprotonated species have been observed to adopt two different nih.govnih.govacs.orgacs.org diamond-lattice-type conformations in the crystalline environment. rsc.org This is a consequence of the interplay between the inherent flexibility of the macrocycle and the stabilizing effect of intermolecular hydrogen bonds. It is anticipated that 1,4,8,11-Tetraazacyclotetradecan-5-one would also exhibit a preferred conformation in the solid state that optimizes intramolecular and intermolecular interactions.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.854(2) |

| b (Å) | 10.431(2) |

| c (Å) | 7.123(1) |

| β (°) | 110.13(3) |

| Volume (Å3) | 617.2(2) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For 1,4,8,11-Tetraazacyclotetradecan-5-one, multinuclear and dynamic NMR techniques provide a wealth of information.

Multi-nuclear NMR for Solution-State Structural Assignments

¹H and ¹³C NMR spectroscopy are routinely used for the structural characterization of organic molecules. For 1,4,8,11-Tetraazacyclotetradecan-5-one, the ¹H NMR spectrum would be expected to show a complex pattern of signals for the methylene protons, reflecting their diastereotopic environments within the macrocyclic ring. The chemical shifts of protons adjacent to the nitrogen atoms and the carbonyl group would be particularly informative. Similarly, the ¹³C NMR spectrum would provide distinct signals for each carbon atom, with the carbonyl carbon appearing at a characteristic downfield shift.

Spectroscopic characterization of 1,4,8,11-Tetraazacyclotetradecan-5,12-dione has been reported, providing a basis for comparison. rsc.org The study of metal complexes of these ligands also relies heavily on NMR to determine the coordination geometry and ligand conformation in solution.

| Atom | Expected 1H Shift Range | Expected 13C Shift Range |

|---|---|---|

| C=O | - | 170-180 |

| CH2 adjacent to C=O | 2.2-2.6 | 40-50 |

| CH2 adjacent to N | 2.5-3.5 | 45-55 |

| Other ring CH2 | 1.5-2.0 | 25-35 |

| N-H | Variable (broad) | - |

Dynamic NMR for Conformational Exchange and Fluxionality

Tetraazamacrocycles are known to undergo conformational exchange processes in solution, such as ring inversion and nitrogen inversion. These dynamic processes can be studied using variable-temperature NMR experiments. At low temperatures, where the exchange is slow on the NMR timescale, distinct signals for different conformers may be observed. As the temperature is increased, these signals broaden and eventually coalesce into time-averaged signals at the fast-exchange limit.

The study of such dynamic behavior, often referred to as fluxionality, provides valuable information about the energy barriers associated with conformational changes. While specific dynamic NMR studies on 1,4,8,11-Tetraazacyclotetradecan-5-one are not widely reported, the principles of dynamic NMR are well-established for related macrocyclic systems. The presence of the rigidifying amide bond in 1,4,8,11-Tetraazacyclotetradecan-5-one is expected to influence the energy barriers for ring inversion compared to the parent cyclam.

Probing Host-Guest Interactions in Solution

The cavity-like structure of 1,4,8,11-Tetraazacyclotetradecan-5-one makes it a prime candidate for host-guest chemistry studies. Spectroscopic methods are pivotal in elucidating the nature and strength of interactions between the macrocycle (host) and various guest molecules or ions in solution. Techniques such as Nuclear Magnetic Resonance (NMR) titration, UV-Vis titrations, and fluorescence spectroscopy are commonly employed to monitor the changes in the chemical environment of the host upon guest binding.

While specific studies detailing host-guest interactions for 1,4,8,11-Tetraazacyclotetradecan-5-one are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on related tetraazamacrocyclic ligands. For instance, changes in the chemical shifts of the protons on the macrocyclic ring in ¹H NMR spectra upon the addition of a guest species can provide quantitative information about the binding constant and the stoichiometry of the resulting complex. These studies are crucial for understanding the selective recognition capabilities of the macrocycle, which is a key aspect of its potential applications in areas such as sensing and separation.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful means to identify functional groups and probe the intramolecular and intermolecular interactions within 1,4,8,11-Tetraazacyclotetradecan-5-one and its derivatives.

The IR spectrum of 1,4,8,11-Tetraazacyclotetradecan-5-one is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the amide group is of particular significance.

Key Expected Vibrational Modes:

N-H Stretching: The secondary amine groups (N-H) within the macrocyclic ring would typically show stretching vibrations in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands can be indicative of the extent of hydrogen bonding.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected in the range of 1630-1680 cm⁻¹. The frequency of this vibration is sensitive to the local environment, including hydrogen bonding.

C-N Stretching: The stretching vibrations of the C-N bonds within the macrocyclic framework would appear in the fingerprint region of the spectrum, typically between 1000 and 1350 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethylene and propylene bridges are expected in the 2850-3000 cm⁻¹ region.

The formation of intra- and intermolecular hydrogen bonds, particularly involving the N-H and C=O groups, can lead to broadening and shifts in the corresponding vibrational bands. These spectral features provide valuable insights into the solid-state packing and solution-state conformation of the molecule.

Table 1: General Expected Infrared Absorption Frequencies for 1,4,8,11-Tetraazacyclotetradecan-5-one Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Position and shape influenced by hydrogen bonding. |

| Carbonyl (C=O) | Stretching | 1630 - 1680 | Strong intensity, sensitive to electronic and environmental effects. |

| Aliphatic C-H | Stretching | 2850 - 3000 | Characteristic of the hydrocarbon backbone. |

| C-N | Stretching | 1000 - 1350 | Found in the fingerprint region. |

Identification of Coordination Modes in Metal Complexes

Upon coordination to a metal ion, the vibrational spectrum of 1,4,8,11-Tetraazacyclotetradecan-5-one undergoes noticeable changes. These shifts in vibrational frequencies provide crucial information about the coordination mode of the ligand. For instance, in a study of a copper(II) complex with a related tetraaza macrocycle, the N-H stretching band shifted to a lower frequency upon complexation, indicating the involvement of the nitrogen atoms in coordination to the metal center analis.com.my.

The coordination of the amide oxygen to a metal ion would typically lead to a decrease in the C=O stretching frequency due to the weakening of the carbonyl bond. Conversely, if the amide nitrogen is involved in coordination, changes in the N-H bending modes might be observed. Raman spectroscopy can be particularly useful in studying the vibrations of the macrocyclic backbone and the metal-ligand bonds, which often appear at lower frequencies. For example, the Raman spectra of iron complexes with polyphenols show a significant decrease and shift in the C=O stretching band upon metal complexation researchgate.net.

Electronic Absorption (UV-Vis) and Luminescence Spectroscopy

Electronic spectroscopy provides valuable information about the electronic structure and excited-state properties of 1,4,8,11-Tetraazacyclotetradecan-5-one and its metal complexes.

The parent macrocycle is not expected to have significant absorption in the visible region. Its UV-Vis spectrum would likely be dominated by n → π* and π → π* transitions associated with the amide chromophore in the ultraviolet region. The precise energy of these transitions can be influenced by the solvent polarity and hydrogen bonding interactions.

Upon complexation with a transition metal ion, new absorption bands can appear in the visible region due to d-d transitions within the metal's d-orbitals. The energy and intensity of these bands are dictated by the identity of the metal ion, its oxidation state, and the coordination geometry of the complex. While d-d transitions are typically weak, they are highly sensitive to the ligand field strength and can provide detailed information about the electronic energy levels of the metal center in the complex.

In addition to d-d transitions, metal complexes of 1,4,8,11-Tetraazacyclotetradecan-5-one can exhibit intense charge-transfer (CT) bands. These transitions involve the movement of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character (Ligand-to-Metal Charge Transfer, LMCT), or vice versa (Metal-to-Ligand Charge Transfer, MLCT).

LMCT bands are more likely to occur when the metal is in a high oxidation state and the ligand has readily oxidizable groups. slideshare.netlibretexts.org In the case of 1,4,8,11-Tetraazacyclotetradecan-5-one, the lone pairs on the nitrogen and oxygen atoms could potentially be involved in LMCT transitions.

MLCT bands are favored when the metal is in a low oxidation state and the ligand possesses low-lying π* orbitals. slideshare.net

These charge-transfer bands are typically much more intense than d-d transitions and can be responsible for the vibrant colors of many transition metal complexes. wikipedia.org The energy of these bands is a measure of the energy difference between the metal and ligand orbitals and can provide insights into the redox properties of the complex. The study of these bands is crucial for applications in areas such as photocatalysis and sensing, where light-induced electron transfer processes are fundamental. While specific luminescence data for this compound is scarce, studies on related complexes can provide a basis for understanding its potential emissive properties.

Table 2: General Characteristics of Electronic Transitions in Metal Complexes of 1,4,8,11-Tetraazacyclotetradecan-5-one

| Transition Type | Description | Expected Spectral Region | Molar Absorptivity (ε) |

| d-d Transitions | Electron transitions between metal d-orbitals. | Visible | Low to moderate |

| LMCT | Electron transfer from ligand to metal. | UV-Visible | High |

| MLCT | Electron transfer from metal to ligand. | UV-Visible | High |

Studies of Optical Properties of Complexes

The emission from transition metal complexes typically originates from triplet excited states. Strong spin-orbit coupling in these complexes facilitates intersystem crossing from singlet to triplet states, making fluorescence from singlet states less common. nih.gov However, a number of transition metal complexes that exhibit intense fluorescence have been identified. nih.gov In many instances, the observed fluorescence is ligand-based, arising from poor metal-ligand orbital overlap, which minimizes the metal's contribution to the excited states. nih.gov

For copper(II) complexes, emission wavelengths are highly sensitive to the electron-donating or -withdrawing nature of the ligands, the solvent, the crystal structure, and pH. researchgate.net Visible emission for Cu(II) complexes is typically observed in the blue to green region of the spectrum (450–522 nm). researchgate.net For example, a copper(II) complex with salicylic acid exhibits a strong cyan emission with a quantum yield of 12% and a long fluorescent lifetime of approximately 10 ms in the solid state, making it a candidate for photoactive materials. researchgate.net

The introduction of different ligands can tune the photophysical properties. For instance, excitation of certain copper(II) complexes induces a π-π* transition in the ligand, followed by ligand-to-metal energy transfer. researchgate.net This often results in a higher intensity emission at longer wavelengths for the complex compared to the free ligand. researchgate.net

Table 1: Photophysical Data for Selected Copper(II) Complexes

| Complex | Excitation (nm) | Ligand Emission (nm) | Complex Emission (nm) |

| Copper(II) with Benzylimidazole | 280 | 400 | 468 |

| Copper(II) with Bipyridine | 294 | 425 | 485 |

| Copper(II) with Salicylic acid | 286 | 390 | 473 |

This table presents illustrative data for different copper(II) complexes to demonstrate the influence of the ligand on the photophysical properties. Specific data for 1,4,8,11-Tetrazacyclotetradecan-5-one complexes is limited in the reviewed literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for the characterization of paramagnetic species, providing detailed information about the electronic structure and coordination environment of metal ions with unpaired electrons.

For Ni(III) complexes, which possess a d⁷ electronic configuration, EPR spectroscopy can confirm the presence of a low-spin state. nih.gov For instance, a three-coordinate Ni(III)-imide complex exhibits a nearly axial EPR spectrum with g-values of g₁ = 2.11 and g₂ = 2.02, consistent with a low-spin d⁷ configuration. nih.gov Another example shows a rhombic EPR spectrum with gₓ = 2.356, gᵧ = 2.158, and g

Copper(II) complexes, with a d⁹ configuration, have been extensively studied by EPR. The EPR spectra of Cu(II) complexes are often consistent with a dₓ²-y² ground state. researchgate.net The spin Hamiltonian parameters, including the g-tensor and hyperfine coupling constants, provide insights into the geometry and covalency of the metal-ligand bonds. For a Cu(II) complex with a tetradentate macrocyclic ligand, EPR spectral studies in conjunction with other techniques have suggested a tetragonal geometry. nih.gov

Table 2: EPR Spectral Data for Selected Paramagnetic Complexes

| Complex | g-values | A-values (MHz) |

| [Ni(III)(dtbpe)(=NAd)]⁺ | g₁ = 2.11, g₂ = 2.02 | Not reported |

| [Ni(III)(iPrN3)(PhAc)BrCl] | gₓ = 2.298, gᵧ = 2.197, g | Not reported |

| [Cu(II)(L)Cl₂] (L = tetradentate macrocycle) | g∥ = 2.0988, g⊥ = 2.0379, gᵢₛₒ = 2.0582 | Not reported |

| Cu(II)(L)₂ (L = tetradentate macrocycle) | g₃ = 2.1236, g₂ = 2.0483, g₁ = 2.0734 | Not reported |

This table provides representative EPR data for analogous paramagnetic complexes to illustrate the typical range of g-values. Specific hyperfine coupling constants for this compound complexes were not extensively available in the reviewed literature.

Electrochemical Studies and Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry, are crucial for probing the redox properties of metal complexes, providing information on the reversibility of electron transfer processes and the stability of different oxidation states.

The redox potentials of metal complexes are highly dependent on the nature of the metal ion, the coordinating ligands, and the solvent system. For nickel complexes, the Ni(II)/Ni(I) and Ni(II)/Ni(III) redox couples are of significant interest. The reduction potentials of Ni(II) Schiff base complexes can be shifted to more positive values in the presence of redox-inactive metal ions. researchgate.net For example, the Ni(II)/Ni(I) reduction potential of one such complex shifts from -2.071 V to more positive values upon the addition of alkali or alkaline earth metal ions. researchgate.net

Copper complexes also exhibit rich electrochemical behavior, with the Cu(II)/Cu(I) and Cu(II)/Cu(III) couples being readily accessible. Binuclear copper(II) complexes with functionalized tetraazamacrocyclic ligands can show two irreversible one-electron transfer processes in the cathodic region. researchgate.net The redox potentials for copper complexes can be tuned over a wide range by modifying the ligand structure. researchgate.net

The introduction of functional groups onto the macrocyclic framework can significantly influence the electrochemical properties of the resulting metal complexes. For instance, in a series of nickel(II) complexes with bidentate N-ligands, electron-withdrawing substituents on the ligand facilitate the reduction of the metal center at more positive potentials, while electron-donating groups lead to more negative reduction potentials. cardiff.ac.uk The range of redox potentials for the Ni(II)/Ni(I) couple in one series of substituted bipyridine complexes spanned 0.56 V. cardiff.ac.uk

Similarly, for copper(II) complexes, functionalization of the ligand can alter the redox potentials. The electrochemical behavior of copper(II) complexes with functionalized thiosemicarbazones has been investigated, revealing quasi-reversible diffusion-controlled processes for the Cu(II)/Cu(I) redox system. nih.gov

Table 3: Redox Potentials for Selected Ni(II) and Cu(II) Complexes

| Complex | Redox Couple | E₁/₂ (V vs. Fc⁺/Fc) |

| [Ni(II)L(py)] (L = ONO tridentate Schiff base) | Ni(II)/Ni(III) | 0.92 (irreversible) |

| [Cu(II)L(py)] (L = ONO tridentate Schiff base) | Cu(II)/Cu(III) | 0.89 (irreversible) |

| [Ni(II)(CF₃-bpy)(Mes)Br] | Ni(II)/Ni(I) | -1.82 |

| [Ni(II)(MeO-bpy)(Mes)Br] | Ni(II)/Ni(I) | -2.38 |

This table presents representative redox potential data for analogous Ni(II) and Cu(II) complexes to illustrate the influence of ligand structure and substituents on electrochemical properties. Specific and systematic data for substituted this compound complexes is limited in the reviewed literature.

Coordination Chemistry and Metal Complexation

Coordination Modes and Donor Atom Preferences of 1,4,8,11-Tetrazacyclotetradecan-5-one

The coordination of this compound is characterized by the interplay between its nitrogen and oxygen donor atoms and the inherent flexibility of its macrocyclic structure.

This compound (oxocyclam) presents a fascinating case of donor atom characteristics, primarily involving the four secondary amine nitrogen atoms and the integrated amide group. The coordination is significantly influenced by the pH of the medium, which dictates the protonation state of the amide. In acidic conditions, the complex can form with the amide group intact, where coordination may occur through the carbonyl oxygen atom. For instance, the crystal structure of the [Pd(oxocyclam)]²⁺ complex revealed the presence of a proton on the carbonyl oxygen. researchgate.netresearchgate.net

Conversely, under neutral or basic conditions, the amide nitrogen can be deprotonated. This deprotonation is a key feature in the stabilization of its metal complexes. researchgate.netresearchgate.net The formation of a negatively charged, deprotonated amide nitrogen creates a strong anionic donor site, which enhances the stability of the resulting complex. This effect has been observed in Ni(II)-oxocyclam complexes, where the deprotonated amide influences the ligand field. nih.gov The ligand typically coordinates to a metal ion via the four nitrogen atoms of the cyclam ring in a square-planar fashion, with the fifth coordination site at the deprotonated amide nitrogen or the carbonyl oxygen providing apical or in-plane interaction.

Macrocyclic ligands are known for their conformational flexibility, which is crucial for their ability to bind to various metal ions. rsc.org This flexibility allows the macrocycle to adapt its cavity size and conformation to match the geometric and electronic preferences of the metal center. mdpi.com Studies on related macrocyclic peptides have shown that increased conformational flexibility in the bound state can surprisingly contribute to reduced dissociation rates and higher complex stability. nih.gov For anion receptors, a degree of flexibility is also considered necessary for achieving optimal affinity with a target guest. mdpi.com

This compound exhibits significant conformational adaptability. This is demonstrated by its ability to form different isomeric complexes with the same metal ion. For example, its complexation with palladium(II) can result in different configurations, such as the trans-I and trans-III isomers, which differ in the arrangement of the hydrogen atoms on the non-coordinating nitrogen atoms. researchgate.netresearchgate.net This adaptability allows the ligand to present a pre-organized yet flexible cavity, which is advantageous for forming stable complexes.

Formation of Metal Complexes with Various Transition and Post-Transition Metals

The versatile donor set and flexible framework of this compound enable it to form complexes with a wide range of metal ions in various oxidation states.

The coordination chemistry of oxocyclam with divalent metal ions is well-explored, particularly with late transition metals that favor square-planar or octahedral geometries.

Palladium(II): A comprehensive study on the coordination of oxocyclam with Pd(II) has shown the formation of a thermodynamically stable complex. researchgate.netresearchgate.net This stability is largely attributed to the deprotonation of the amide group. researchgate.netresearchgate.net Crystal structures have been determined for both the protonated [Pd(oxocyclam)]²⁺ and the deprotonated [Pd(H₋₁oxocyclam)]⁺ forms. researchgate.netresearchgate.net The ligand demonstrates high efficiency for radiolabeling with ¹⁰⁹Pd, suggesting its potential as a chelator in palladium-based applications. researchgate.net

| Complex | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| [Pd(H₋₁oxocyclam)]⁺ | Pd-N1 | 2.046(2) | researchgate.net |

| Pd-N4 (amide) | 1.979(2) | ||

| Pd-N8 | 2.040(2) | ||

| Pd-N11 | 2.038(2) |

Nickel(II): The first X-ray crystal structures of Ni(II)-oxocyclam complexes have been reported, providing critical insight into their coordination environment. nih.gov The ligand field is notably affected by the deprotonation of the amide group, which influences the electronic properties of the complex. nih.gov In related systems, Ni(II) complexes with tetraaza macrocycles typically adopt square-planar or octahedral geometries, often incorporating additional ligands or counter-ions in the axial positions. youtube.comnih.gov

Copper(II): While specific structural data for the simple 1:1 Cu(II)-oxocyclam complex is not readily available, the coordination chemistry of Cu(II) with related ligands provides a strong basis for prediction. Cu(II) readily forms stable complexes with tetraaza macrocycles, often exhibiting a tetragonally distorted octahedral geometry due to the Jahn-Teller effect. rsc.org In complexes with ligands containing amide or carbonyl groups, Cu(II) coordinates to the four macrocyclic nitrogens in the equatorial plane, while oxygen atoms from amide groups or solvent molecules can occupy the axial positions. nih.gov For example, the Cu(II) complex of a tetra-amide cyclam derivative shows coordination to the four tertiary amine nitrogens in the equatorial plane and two amide oxygen atoms in the apical positions. nih.gov

Information on the complexation of this compound with trivalent metal ions like Cr(III) and Yb(III) is less documented. However, the behavior of related macrocyclic systems offers valuable insights.

Chromium(III): Cr(III) typically forms highly inert, six-coordinate octahedral complexes. The reaction of Cr(III) salts with tetraaza macrocycles like 1,4,8,12-tetraazacyclopentadecane (B99928) yields stable trans-dichloro complexes. rsc.org It is expected that oxocyclam would form a similar six-coordinate complex with Cr(III), likely with the four nitrogen atoms and the carbonyl oxygen coordinating to the metal center, along with an additional ligand such as a solvent molecule or anion.

Ytterbium(III) and other Lanthanides: Lanthanide ions (Ln³⁺) are hard Lewis acids with larger ionic radii and a preference for higher coordination numbers (typically 8 to 12). Their coordination chemistry is dominated by electrostatic interactions. While direct studies with oxocyclam are scarce, research on lanthanide complexes with other functionalized macrocycles shows that the metal ion is often encapsulated by the ligand. For instance, with an 18-membered macrocycle featuring acetamide (B32628) pendants, smaller lanthanides like Yb³⁺ form 9-coordinate complexes where one pendant arm remains uncoordinated due to the lanthanide contraction. A similar behavior could be anticipated for oxocyclam, where the ligand would likely wrap around the Yb³⁺ ion, potentially including water or other ligands in the coordination sphere to satisfy the metal's high coordination number.

Stabilizing high oxidation states of metals often requires ligands with specific electronic properties, such as strong sigma-donating and pi-donating atoms, and the ability to form multiple bonds. Oxo ligands (O²⁻) are particularly effective at stabilizing high oxidation states.

Thermodynamic and Kinetic Stability of Metal Complexes

The thermodynamic and kinetic stability of metal complexes are crucial parameters that dictate their utility in various applications. For mono-oxo-cyclam, these properties are intrinsically linked to the electronic effects of the oxo group and the pre-organized structure of the macrocyclic ring.

Ligand Protonation Equilibria and Acidity Constants

The basicity of the nitrogen atoms in a macrocyclic ligand is a key determinant of the stability of its metal complexes. The protonation constants (log Kn) quantify this basicity. For this compound, the presence of the electron-withdrawing oxo group adjacent to the N4 and N8 positions is expected to reduce the electron density on these nitrogen atoms, thereby lowering their basicity compared to the parent cyclam. The nitrogen atoms at the N1 and N11 positions, being further away from the carbonyl group, should exhibit basicity closer to that of cyclam.

Table 1: Hypothetical Protonation Constants (log Kn) for this compound at 298 K and 0.1 M Ionic Strength

| Equilibrium | Constant | Expected log K Value |

| L + H+ ⇌ LH+ | log K1 | ~10.5 |

| LH+ + H+ ⇌ LH22+ | log K2 | ~9.5 |

| LH22+ + H+ ⇌ LH33+ | log K3 | < 2 |

| LH33+ + H+ ⇌ LH44+ | log K4 | < 1 |

Note: These values are illustrative and based on general trends for N-functionalized cyclam derivatives. Actual experimental values may differ.

Stability Constants and Conditional Formation Constants

Conditional formation constants are pH-dependent and provide a more practical measure of the complex stability under specific experimental conditions. Given the expected protonation constants, the conditional stability of mono-oxo-cyclam complexes will be significantly influenced by pH.

Table 2: Hypothetical Stability Constants (log KML) for Metal Complexes of this compound

| Metal Ion | log KML (Expected) |

| Cu2+ | ~24-26 |

| Ni2+ | ~20-22 |

| Zn2+ | ~14-16 |

| Co2+ | ~13-15 |

Note: These values are illustrative estimations based on the expected decrease in stability from cyclam (log KCuL ≈ 27.2, log KNiL ≈ 22.2) due to the electron-withdrawing oxo group.

Kinetic Inertness and Lability of Coordination Bonds

Metal complexes of cyclam are known for their remarkable kinetic inertness, meaning they undergo slow ligand exchange reactions. This property is attributed to the encapsulation of the metal ion within the pre-organized macrocyclic cavity. The kinetic behavior of this compound complexes is expected to be similar, exhibiting high kinetic inertness, particularly for metal ions with high ligand field stabilization energies such as Ni(II) in a square-planar geometry.

Influence of Ligand Architecture and Electronic Substituents on Complexation Behavior

The architecture of a macrocyclic ligand, including its ring size, the arrangement of donor atoms, and the presence of substituents, profoundly impacts its complexation behavior. For this compound, the key architectural features are the 14-membered ring and the strategically placed oxo group.

The 14-membered ring of cyclam is an ideal size for coordinating with a wide range of transition metal ions, contributing to the high thermodynamic stability of the resulting complexes. The introduction of the single oxo group at the 5-position introduces both steric and electronic perturbations.

Electronically, the carbonyl group is electron-withdrawing, which, as previously discussed, reduces the basicity of the adjacent nitrogen atoms. This electronic effect generally leads to a decrease in the thermodynamic stability of the metal complexes compared to those of the parent cyclam.

Sterically, the oxo group and the potential for hydrogen bonding with the N4-H and N8-H protons can influence the conformational preferences of the macrocycle upon coordination. This can affect the coordination geometry and the isomeric form of the resulting complex. For example, cyclam complexes can exist in several isomeric forms (e.g., trans-I, trans-III, cis-V), and the presence of the oxo substituent may favor one isomer over the others.

Studies on Coordination Number and Geometry in Complex Systems

The coordination number and geometry of a metal complex are determined by the size and electronic configuration of the metal ion, as well as the nature of the ligand. For complexes of this compound, the four nitrogen atoms of the macrocycle typically form the primary coordination sphere around the metal ion.

The most common coordination geometries for tetraaza macrocyclic complexes are square planar and octahedral. For d8 metal ions like Ni(II), a square planar geometry is often favored, resulting in a four-coordinate complex. For other metal ions, or in the presence of coordinating solvents or anions, the coordination number can expand to five or six, adopting square pyramidal or octahedral geometries, respectively. In these higher-coordinate complexes, the additional ligands occupy the axial positions.

Table 3: Common Coordination Geometries for Metal Complexes of this compound

| Metal Ion | Typical Coordination Number | Common Geometry |

| Ni(II) | 4 | Square Planar |

| Cu(II) | 4, 5, or 6 | Distorted Square Planar, Square Pyramidal, or Distorted Octahedral |

| Zn(II) | 5 or 6 | Square Pyramidal or Octahedral |

| Co(II) | 6 | Octahedral |

Mechanistic and Kinetic Investigations of Reactions

Mechanistic Pathways in Catalytic Cycles Involving 1,4,8,11-Tetrazacyclotetradecan-5-one Metal Complexes

The catalytic activity of metal complexes is intrinsically linked to the mechanistic pathways they follow. For complexes of this compound, the presence of both amine and amide functionalities within the macrocyclic ring is anticipated to offer unique catalytic capabilities.

Oxidation Reactions (e.g., Oxo Transfer)

Metal complexes of tetraazamacrocycles are known to be effective catalysts for a variety of oxidation reactions. In the context of oxo transfer reactions, a metal complex of this compound would likely proceed through a catalytic cycle involving a high-valent metal-oxo intermediate. The cycle would commence with the oxidation of the metal center by an external oxidant. The resulting metal-oxo species would then transfer the oxygen atom to a substrate, regenerating the initial catalyst. The specific mechanism, whether it involves a direct atom transfer or a stepwise radical process, would be a subject of detailed investigation.

Cross-Coupling Reaction Mechanisms

While the use of this compound metal complexes in cross-coupling reactions is not extensively documented, the general mechanisms for such reactions are well-established for other transition metal catalysts. A typical catalytic cycle would involve oxidative addition of an organic halide to the metal center, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The electronic and steric properties imparted by the this compound ligand would play a crucial role in the efficiency and selectivity of each of these steps.

CO2 Fixation Mechanisms

The presence of secondary amine functionalities in the this compound ligand suggests potential applications in CO2 fixation. Metal complexes of this ligand could facilitate the reduction of CO2 to valuable products. A plausible mechanism would involve the initial coordination of CO2 to the metal center or its reaction with a metal-hydride intermediate. Subsequent protonation and reduction steps would lead to the formation of products such as formate, carbon monoxide, or methanol (B129727). The amide group within the macrocycle could influence the binding and activation of CO2.

Kinetic Studies of Complex Formation and Ligand Exchange Reactions

Understanding the kinetics of complex formation and ligand exchange is fundamental to elucidating reaction mechanisms and optimizing catalytic performance. For this compound, kinetic studies would involve monitoring the rate at which the ligand coordinates to a metal ion and the rate at which coordinated ligands are substituted by other species in solution. Such studies would provide insights into the lability or inertness of the resulting complexes and help in the design of catalysts with desired stability and reactivity.

Reaction Mechanisms Related to Amide Hydrolysis within Coordinated Systems

The amide bond within the this compound macrocycle can be susceptible to hydrolysis, particularly when coordinated to a metal ion. The metal center can act as a Lewis acid, polarizing the carbonyl group and making it more susceptible to nucleophilic attack by water or hydroxide ions. Mechanistic studies would aim to determine the precise pathway of this hydrolysis, whether it proceeds through a direct nucleophilic attack on the carbonyl carbon or involves the formation of a coordinated hydroxide that acts as an internal nucleophile. The rate of hydrolysis would be dependent on factors such as the nature of the metal ion, pH, and temperature.

Photochemical Reactivity and Degradation Mechanisms (where applicable to the macrocycle framework)

The photochemical properties of metal complexes are of significant interest for applications in photocatalysis and solar energy conversion. Investigations into the photochemical reactivity of this compound metal complexes would explore their behavior upon exposure to light. This would include studying their absorption and emission properties, as well as their potential to undergo photochemical reactions such as photoinduced electron transfer or ligand dissociation. Understanding the degradation pathways of the macrocyclic framework under photochemical conditions is also crucial for assessing the long-term stability and viability of these complexes in light-driven applications.

Applications in Non Biological Systems

Catalysis

Metal complexes derived from 1,4,8,11-Tetrazacyclotetradecan-5-one are recognized for their potential to act as catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, discrete, soluble metal-ligand complexes are utilized. For heterogeneous catalysis, these complexes can be anchored to solid supports or integrated into larger structures like metal-organic frameworks (MOFs), which facilitates catalyst separation and recycling.

The coordination chemistry of this compound (oxocyclam) with various metal ions is fundamental to its catalytic applications. The ligand forms thermodynamically stable complexes, a property enhanced by the deprotonation of the amide function, which has been observed in its coordination with palladium(II). nih.gov This stabilization is a critical attribute for a robust catalyst.

Studies have explored the redox behavior of these complexes, revealing, for instance, that nickel(II) complexes of related N-acylated cyclams exhibit quasi-reversible oxidation waves at positive potentials. nih.gov The ability of the central metal ion to cycle through different oxidation states is the cornerstone of many catalytic processes. Furthermore, the core structure of oxocyclam has been incorporated into heterogeneous catalysts, such as metal-organic frameworks, demonstrating its versatility across different catalytic methodologies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful and indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions typically rely on a palladium catalyst that facilitates the coupling of two fragments. rsc.org

While specific studies demonstrating the catalytic efficacy of this compound complexes in Suzuki or Heck reactions are not extensively detailed in current literature, the essential prerequisite for such catalysis—the formation of a stable complex with the catalytic metal—has been established. Comprehensive studies on the coordination of oxocyclam with palladium(II) have shown that it forms thermodynamically stable complexes. nih.govacs.org The stabilization is partly attributed to the deprotonation of the amide group within the ligand. nih.govacs.org The successful formation and stability of the Pd(II)-oxocyclam complex suggest its potential as a robust ligand for palladium-based catalytic applications, including cross-coupling reactions. nih.govacs.org

The chemical fixation of carbon dioxide (CO2) is a critical area of research aimed at mitigating greenhouse gas emissions and utilizing CO2 as a C1 building block for valuable chemicals. nih.gov One of the most efficient methods is the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are valuable as polar aprotic solvents and precursors for polymers. nih.govfrontiersin.org

The tetrazacyclotetradecane framework has proven effective in this area. In a notable example of heterogeneous catalysis, a hafnium-based metal-organic framework (MOF), Hf-VPI-100, utilizing a related ligand, 6,13-dicarboxy-1,4,8,11-tetrazacyclotetradecan, demonstrated high catalytic efficiency for the cycloaddition of CO2 to various epoxides. nih.gov The reaction mechanism involves the metal ion acting as a Lewis acid to activate the epoxide, facilitating a subsequent nucleophilic attack that leads to ring-opening and reaction with CO2. nih.gov The study highlights the potential of the core macrocyclic structure in designing efficient heterogeneous catalysts for CO2 conversion.

| Epoxide Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Epichlorohydrin | 3-Chloro-1,2-propylene carbonate | 99 | 1.5 bar CO2, 25°C, 24 h |

| Propylene oxide | Propylene carbonate | 99 | 1.5 bar CO2, 25°C, 24 h |

| 1,2-Epoxybutane | Butylene carbonate | 99 | 1.5 bar CO2, 25°C, 24 h |

| Styrene oxide | Styrene carbonate | 99 | 1.5 bar CO2, 25°C, 24 h |

Metal complexes of polyaza macrocycles are known to be effective catalysts for oxidation reactions. These transformations often proceed through high-valent metal-oxo intermediates. Research on ligands related to this compound has demonstrated this catalytic capability.

For instance, copper(II) complexes of N-benzoylated cyclam ligands have been successfully employed as catalysts for the oxidation of pyrocatechol (B87986) to o-quinone. nih.gov This reaction serves as a model for catechol oxidase activity and demonstrates the ability of the metal complex to facilitate the aerobic oxidation of substrates. The kinetic studies of this transformation confirm the catalytic role of the copper complexes. nih.gov This capacity for oxidation catalysis suggests that metal complexes of oxocyclam itself could be promising candidates for similar transformations, leveraging the redox properties of the coordinated metal ion.

Beyond the specific examples of oxidation and potential cross-coupling, the application of this compound metal complexes in other organic transformations is an emerging area of research. The unique coordination environment provided by the oxocyclam ligand, combined with the diverse reactivity of various transition metals, suggests a broad potential scope. However, based on the reviewed scientific literature, catalytic applications in other specific organic transformations are not yet widely reported, with research efforts being prominently focused on the foundational coordination chemistry and its implications for radiopharmaceuticals and the catalytic areas previously discussed.

Specific Catalytic Transformations

Applications in Materials Science

The distinct architecture of this compound, featuring both amine and amide functionalities, makes it an intriguing candidate for the development of advanced materials. While direct experimental studies on its incorporation into materials are not extensively documented, its potential can be inferred from the rich chemistry of related tetraazamacrocycles.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional macrocycles like this compound into MOF structures could yield materials with tailored properties for applications such as gas storage, separation, and catalysis.

While the direct use of this compound as a linker in MOF synthesis is yet to be widely reported, the successful integration of other functionalized cyclam derivatives provides a strong precedent. For instance, robust 3D porous zirconium-based MOFs have been prepared using metallated cyclam derivatives as organic linkers. osti.govresearchgate.netosti.gov These materials, denoted as VPI-100 (Cu) and VPI-100 (Ni), exhibit excellent chemical stability and high CO2 uptake capacity. osti.govresearchgate.netosti.govvt.edu The strategy involves modifying the cyclam periphery to introduce coordinating groups, such as carboxylic acids, that can bind to the metal nodes of the framework. researchgate.net

For this compound, functionalization at the secondary amine positions or the carbon backbone would be necessary to introduce the requisite linker functionalities. The presence of the oxo group could influence the electronic properties and coordination behavior of the resulting MOF, potentially leading to novel catalytic or sensing capabilities. The synthesis of such a functionalized ligand would be the first critical step in exploring its potential in MOF chemistry.

| Related Cyclam-Based MOF | Metal Node | Functional Group on Cyclam | Key Property |

| VPI-100 (Cu) | Zr₆ | Carboxylic Acid | High CO₂ uptake, Catalytic activity |

| VPI-100 (Ni) | Zr₆ | Carboxylic Acid | High CO₂ uptake, Catalytic activity |

| Ruthenium(II) complex in UiO-67 | Zr₆ | Bipyridine-type ligand | Strong visible light absorption |

This table presents data on related cyclam-based MOFs to illustrate the potential for incorporating functionalized macrocycles like this compound.

Applications in Functional Polymers and Hybrid Materials

The reactivity of the amine and amide groups in this compound suggests its potential as a monomer or a functional additive in the synthesis of polymers and hybrid materials. The macrocyclic unit can impart specific properties, such as metal-ion chelation, enhanced thermal stability, or specific recognition capabilities, to the polymer backbone.

Research on related cyclam derivatives has demonstrated the feasibility of incorporating these macrocycles into polymeric structures. For example, zirconium complexes of cyclam derivatives have been utilized as initiators for the ring-opening polymerization (ROP) of rac-lactide, leading to polylactide (PLA) materials functionalized with a cyclam end-group. nih.gov This approach allows for the introduction of the macrocycle's properties into the polymer chain.

Theoretically, this compound could be bifunctionalized to act as a monomer in polycondensation or polyaddition reactions. The resulting polymers would possess regularly spaced macrocyclic units, which could serve as binding sites for metal ions, leading to the formation of metallopolymers with interesting catalytic or magnetic properties. Furthermore, the macrocycle could be grafted onto existing polymer chains to create functional materials for applications such as ion-exchange resins or supported catalysts. The synthesis of cyclic polymers from related lactides has been demonstrated, highlighting the diverse possibilities in polymer architecture. rsc.org

Role in Sensing and Detection Technologies (excluding biological sensing)

The ability of tetraazamacrocycles to form stable complexes with a variety of metal ions is the basis for their widespread use in chemical sensing. The introduction of an oxo group in this compound can modulate its coordination properties and introduce additional hydrogen bonding sites, which could be exploited for the selective recognition of specific analytes.

While direct studies on the non-biological sensing applications of this compound are limited, the principles can be extrapolated from related systems. For instance, macrocyclic compounds containing bis-benzimidazolium groups have been synthesized and shown to act as fluorescent sensors for anions like acetate (B1210297) and nitrate. nih.gov The selectivity of these sensors is dictated by the size and geometry of the macrocyclic cavity and the nature of the binding sites.

A metal complex of this compound could function as a colorimetric or fluorescent sensor for anions or neutral molecules. The binding of an analyte to the metal center or the macrocyclic framework could induce a change in the electronic spectrum or emission properties of the complex. For example, a dinuclear copper(II) macrocycle has been investigated in a competitive fluorescence assay for sensing organic anions. researchgate.net The selectivity of such a sensor would depend on the choice of the central metal ion and the specific structural features of the macrocycle. The development of sensors based on this compound would require systematic studies of its coordination chemistry and the photophysical properties of its metal complexes.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. The defined cavity and multiple hydrogen bond donors and acceptors of this compound make it a compelling candidate for host-guest chemistry.

Molecular Recognition Properties of the Macrocycle

Molecular recognition is the foundation of host-guest chemistry, where a host molecule selectively binds to a specific guest molecule. The recognition capabilities of this compound are expected to be a hybrid of those of cyclam and cyclic peptides, owing to the presence of both amine and amide functionalities.

The four nitrogen atoms of the macrocycle can coordinate to metal ions, while the amide proton and the carbonyl oxygen can participate in hydrogen bonding. This combination of interactions can lead to the selective recognition of a variety of guest species. For instance, the aggregation of vesicles has been induced by the host-guest interaction between β-cyclodextrin and an adamantyl-substituted zwitterionic guest, showcasing the power of combined supramolecular interactions. nih.gov

The protonation state of the amine groups in this compound can be tuned by adjusting the pH, which would in turn modulate its recognition properties. This responsiveness to external stimuli is a key feature of many advanced supramolecular systems. nih.gov The study of the protonation constants of the related 1,4,8,11-tetraazacyclotetradecane-5,12-dione (B1599984) has shown that the secondary amines behave independently, suggesting that selective protonation and, therefore, tunable recognition might be achievable. psu.edu

Formation of Inclusion Complexes with Non-Biological Guests

An inclusion complex is a chemical species in which one chemical compound (the "host") has a cavity in which another "guest" compound is located. While extensive research on the inclusion complexes of this compound with non-biological guests has not been reported, its structural features suggest a strong potential for such interactions.

The macrocyclic cavity can potentially encapsulate small neutral molecules, and the stability of these complexes would be governed by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions. The complexation of neutral guest molecules by synthetic macroheterocyclic hosts has been an area of increasing interest, with hydrogen bonding playing a crucial role in the structure and stability of these complexes. capes.gov.br

3 Applications in Selective Separation and Purification Technologies

The macrocyclic compound 1,4,8,11-Tetraazacyclotetradecan-5-one, a mono-oxo derivative of the well-known chelator cyclam, has garnered attention for its potential applications in the selective separation and purification of metal ions. The introduction of a carbonyl group into the cyclam framework modifies the electronic properties and conformational dynamics of the ligand, influencing its coordination behavior and selectivity towards different metal cations. This section explores the utilization of this compound in various separation and purification technologies, drawing on findings from studies of the parent compound and its closely related derivatives to illustrate the principles governing its efficacy.

The core functionality of 1,4,8,11-Tetraazacyclotetradecan-5-one in separation science lies in its ability to form stable and selective complexes with various metal ions. The four nitrogen atoms of the tetraaza ring provide a primary coordination sphere, while the oxygen atom of the carbonyl group can also participate in or influence the coordination geometry. This multi-dentate nature allows for the selective binding of certain metal ions based on factors such as ionic radius, charge density, and preferred coordination geometry.

Research into the broader family of functionalized cyclam derivatives has demonstrated the profound impact of structural modifications on metal ion selectivity. For instance, a polymer synthesized by reacting 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam) with acryloyl chloride has shown a high affinity for copper(II) ions in competitive adsorption studies. researchgate.net This indicates that immobilizing the cyclam structure onto a solid support can create a highly effective material for the selective extraction of specific metal ions from aqueous solutions. The affinity order for this polymer in competitive adsorption was found to be Cu(II) >> Ni(II) > Cd(II) > Co(II) > Pb(II). researchgate.net

While specific, extensive separation studies on 1,4,8,11-Tetraazacyclotetradecan-5-one are still emerging, its demonstrated ability to form stable complexes with metal ions, such as copper-64, underscores its potential in this field. researchgate.net The stability of its copper complex suggests that it could be a valuable ligand for the selective removal of copper from waste streams or for the purification of solutions containing a mixture of metal ions. A study on monooxo-tetraazamacrocyclic ligands, including 1,4,8,11-Tetraazacyclotetradecan-5-one, highlighted that the cyclam-based backbone is particularly suitable for forming stable copper complexes. researchgate.net

The synthesis of derivatives, such as 6-(2-aminoethyl)-1,4,8,11-tetraazacyclotetradecan-5-one, further expands the potential applications in separation technologies. rsc.org Such functionalization allows for the covalent attachment of the macrocycle to solid supports like silica (B1680970) gel or organic polymers, creating stationary phases for chromatography or solid-phase extraction. These materials can then be used to selectively capture target metal ions from a complex matrix.

The table below summarizes the adsorption characteristics of a cyclam-containing polymer, providing a model for the potential performance of materials functionalized with 1,4,8,11-Tetraazacyclotetradecan-5-one.

| Metal Ion | Uptake (mmol/g) |

| Cu(II) | 3.17 |

| Cd(II) | 0.98 |

| Co(II) | 0.79 |

| Ni(II) | 0.78 |

| Pb(II) | 0.32 |

| Data derived from a study on a polymer created from 1,4,8,11-tetraazacyclotetradecane and acryloyl chloride. researchgate.net |

Further research into the coordination chemistry of 1,4,8,11-Tetraazacyclotetradecan-5-one with a wider range of metal ions and the development of separation systems based on this ligand are expected to reveal its full potential in the selective separation and purification of valuable and toxic metals.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like tetraazamacrocycles. nih.govresearchgate.net

Prediction of Electronic Structure and Reactivity

DFT calculations can determine the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior. Key parameters derived from these calculations include the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For related cyclam derivatives, DFT studies have shown that the HOMO is often located on the nitrogen atoms, indicating their nucleophilic character and propensity for protonation or coordination with metal ions. nih.govkhanacademy.org Reactivity descriptors, such as electrostatic potential maps, can visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

A detailed literature search did not yield specific studies on the electronic structure and reactivity of 1,4,8,11-Tetrazacyclotetradecan-5-one using DFT.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

DFT methods are capable of predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), which can help in the interpretation of experimental data by assigning electronic transitions between molecular orbitals. rsc.org

Furthermore, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov This involves computing the magnetic shielding tensors for each nucleus in the molecule. By comparing calculated shifts with experimental data, it is possible to confirm or distinguish between different possible structures or conformations of a molecule in solution. mdpi.com For complex molecules, this computational approach is a powerful tool for structural elucidation. mdpi.com

Specific DFT calculations of NMR chemical shifts or UV-Vis spectra for this compound have not been reported in the reviewed literature.

Elucidation of Reaction Mechanisms and Transition States

DFT is a cornerstone for investigating chemical reaction pathways. By mapping the potential energy surface of a reaction, chemists can identify stable intermediates, products, and, crucially, the high-energy transition states that connect them. rsc.org Calculating the energy barriers associated with these transition states allows for the determination of reaction rates and the preference for one reaction pathway over another.

For macrocyclic compounds, this could involve studying mechanisms of complexation, protonation, or catalytic cycles. However, no specific DFT studies elucidating reaction mechanisms involving this compound were found in the available literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. It provides a detailed view of conformational dynamics and intermolecular interactions.

Conformational Analysis of Ligand and Complexes

The flexible 14-membered ring of a cyclam derivative can adopt multiple conformations. MD simulations can explore the conformational landscape of this compound and its metal complexes, identifying the most stable, low-energy structures. This is crucial for understanding how the ligand's shape influences its ability to bind to specific metal ions. For related macrocycles, MD simulations have been used to characterize the compactness of binding pockets and analyze the distances between key atoms.

A specific conformational analysis of this compound or its complexes using molecular dynamics is not documented in the searched scientific papers.

Studies of Host-Guest Binding Dynamics

MD simulations are well-suited to study the dynamic process of a host molecule (like a macrocycle) binding to a guest (such as a metal ion or another small molecule). These simulations can reveal the step-by-step mechanism of association and dissociation, the role of the solvent, and the free energy changes associated with the binding process.

While studies on host-guest interactions exist for various tetraazamacrocycles, specific research on the binding dynamics of this compound was not found.

Ligand Field Theory Applications to Metal Complexes